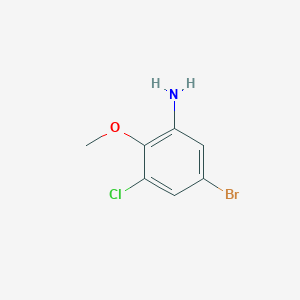
5-Bromo-3-chloro-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-methoxyaniline: is an organic compound with the molecular formula C7H7BrClNO and a molecular weight of 236.49 g/mol . This compound has gained significant interest in various fields of research and industry due to its unique physical, chemical, and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method for synthesizing 5-Bromo-3-chloro-2-methoxyaniline involves the direct nucleophilic substitution of a suitable precursor.
Reduction of Nitroarenes: Another approach involves the nitration of an appropriate aromatic compound followed by reduction to yield the desired aniline derivative.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Bromo-3-chloro-2-methoxyaniline can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in various substitution reactions, including halogen exchange and nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles, high temperatures.
Major Products Formed:
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: 5-Bromo-3-chloro-2-methoxyaniline is used as an intermediate in the synthesis of various organic compounds.
Biology:
Pharmaceutical Research: This compound is explored for its potential use in pharmaceutical research, particularly as a building block for drug development.
Medicine:
Potential Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry:
Chemical Manufacturing: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-chloro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
5-Bromo-2-methoxyaniline: This compound is similar in structure but lacks the chlorine atom present in 5-Bromo-3-chloro-2-methoxyaniline.
3-Bromo-2-methoxyaniline: Another similar compound, differing in the position of the bromine atom.
2-Bromo-4-methoxyaniline: This compound has the bromine atom in a different position compared to this compound.
Uniqueness:
Unique Substitution Pattern: The unique substitution pattern of this compound, with both bromine and chlorine atoms on the aromatic ring, imparts distinct chemical and physical properties that differentiate it from similar compounds.
Propiedades
IUPAC Name |
5-bromo-3-chloro-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZMNJPAMVKSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2521258.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2521259.png)
![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521260.png)
![Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2521261.png)

![2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/new.no-structure.jpg)
![Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2521268.png)

![6-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B2521273.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521275.png)




